molecular formula C11H7ClN2O2 B187298 2-Chloro-3-nitro-6-phenylpyridine CAS No. 187242-88-2

2-Chloro-3-nitro-6-phenylpyridine

Cat. No. B187298
M. Wt: 234.64 g/mol
InChI Key: FEXPVVIOGUUGJM-UHFFFAOYSA-N
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Description

“2-Chloro-3-nitro-6-phenylpyridine” is a heterocyclic organic compound with the molecular formula C11H7N2O2Cl . It has a molecular weight of 234.638480 g/mol . The IUPAC name for this compound is also 2-chloro-3-nitro-6-phenylpyridine .


Synthesis Analysis

The synthesis of “2-Chloro-3-nitro-6-phenylpyridine” involves a reaction with trichlorophosphate in acetonitrile at 70 - 80℃ under an inert atmosphere . The reaction mixture is then cooled to room temperature and quenched into ice water below 10° C . The precipitated solids are filtered off and washed with DI water .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-nitro-6-phenylpyridine” can be represented by the canonical SMILES string: C1=CC=C(C=C1)C2=NC(=C(C=C2)N+[O-])Cl . The InChI Key for this compound is FEXPVVIOGUUGJM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of “2-Chloro-3-nitro-6-phenylpyridine” is 376.1°C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

Use as an Intermediate in Chemical Synthesis

  • Application Summary: “2-Chloro-3-nitro-6-phenylpyridine” is often used as an intermediate in the synthesis of other complex organic compounds .
  • Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of this compound as an intermediate can help to introduce or modify functional groups in the target molecule .

Use in the Synthesis of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . “2-Chloro-3-nitro-6-phenylpyridine” could potentially be used in the synthesis of such compounds.
  • Methods of Application: The synthesis of TFMP derivatives typically involves the reaction of a pyridine compound with a trifluoromethylating reagent. The specific reaction conditions would depend on the particular reagents and catalysts used .
  • Results or Outcomes: TFMP derivatives have been found to exhibit a range of biological activities, which makes them useful in the development of new agrochemicals and pharmaceuticals .

Use in the Synthesis of Pyridinium Salts

  • Application Summary: Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . “2-Chloro-3-nitro-6-phenylpyridine” could potentially be used in the synthesis of these salts.
  • Methods of Application: The synthesis of pyridinium salts typically involves the reaction of a pyridine compound with an alkylating agent. The specific reaction conditions would depend on the particular reagents and catalysts used .
  • Results or Outcomes: Pyridinium salts have played an intriguing role in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Safety And Hazards

The safety information for “2-Chloro-3-nitro-6-phenylpyridine” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid ingestion and inhalation, and to avoid getting it in the eyes, on the skin, or on clothing .

properties

IUPAC Name

2-chloro-3-nitro-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXPVVIOGUUGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441453
Record name 2-chloro-3-nitro-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitro-6-phenylpyridine

CAS RN

187242-88-2
Record name 2-chloro-3-nitro-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Malacea, F Chahdoura, M Devillard… - Advanced Synthesis …, 2013 - Wiley Online Library
… Its regioisomer, 2-chloro-3-nitro-6-phenylpyridine XI-C6,37 was isolated from one of the separated fractions during the purification of XI-C2. It was crystallized from a diethyl ether/…
Number of citations: 39 onlinelibrary.wiley.com
R Troschütz, A Karger - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
… 2-Chloro-3-nitro-6-phenylpyridine(7b). To a cooled (-15) suspension of 5b (430 mg, 2.00 mmoles) in hydrochloric acid (15 ml) was added slowly sodium nitrite (2.76 g, 0.04 mole). The …
Number of citations: 28 onlinelibrary.wiley.com
R Troschütz, A Karger - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
The synthesis of 6‐phenyl‐atevirdine (17), a lipophilic derivative of the potent HIV‐1 reverse transcriptase inhibitor atevirdine (1), is described. The title compound was prepared from …
Number of citations: 15 onlinelibrary.wiley.com

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